A Comprehensive Technical Guide to Cbz-L-Leucinol (CAS 6216-61-1): Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to Cbz-L-Leucinol (CAS 6216-61-1): Properties, Synthesis, and Applications in Drug Discovery
<_ _>
Abstract
Cbz-L-Leucinol, with the CAS number 6216-61-1, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As the N-protected form of L-Leucinol, it offers a stable yet strategically removable masking group, the Carboxybenzyl (Cbz or Z) group, which is essential for multi-step synthetic pathways. This guide provides an in-depth exploration of the core chemical and physical properties of Cbz-L-Leucinol, detailed protocols for its synthesis and purification, a survey of its critical applications, and essential safety information. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and complex molecule synthesis, facilitating a deeper understanding and more effective utilization of this versatile intermediate.
Core Physicochemical and Spectroscopic Properties
Cbz-L-Leucinol, systematically named benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate, is a derivative of the natural amino alcohol L-Leucinol.[1] The introduction of the Cbz protecting group significantly modifies the polarity and reactivity of the parent molecule, rendering it an ideal intermediate for sequential chemical transformations.[]
Physicochemical Data Summary
The fundamental properties of Cbz-L-Leucinol are summarized in the table below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategy.
| Property | Value | Source |
| CAS Number | 6216-61-1 | [3] |
| Molecular Formula | C₁₄H₂₁NO₃ | [3] |
| Molecular Weight | 251.33 g/mol | [3] |
| IUPAC Name | benzyl (2S)-1-hydroxy-4-methylpentan-2-ylcarbamate | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane.[4][5] Low solubility in water.[4][5] | |
| Storage | Store at room temperature, ideally in a cool, dark place.[3] |
Stereochemistry and Structural Significance
The stereochemical integrity of Cbz-L-Leucinol is paramount to its function in asymmetric synthesis. The "(S)" configuration at the chiral center, derived from the natural L-leucine, is crucial for the synthesis of enantiomerically pure target molecules. This defined stereochemistry allows for specific interactions in biological systems, which is a cornerstone of modern drug design.[1] The Cbz group, while achiral itself, provides steric bulk and influences the conformational preferences of the molecule, which can be a key factor in diastereoselective reactions.
Spectroscopic Profile for a Self-Validating System
Accurate characterization is the bedrock of chemical synthesis. The following spectroscopic data serve as a fingerprint for Cbz-L-Leucinol, enabling researchers to confirm its identity and assess its purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Key expected signals include: the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), the methylene protons of the benzyl group (a singlet around 5.1 ppm), the protons of the leucinol backbone, and the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.[6][7] Expected signals would include those for the carbonyl carbon of the carbamate (around 156 ppm), the aromatic carbons, and the aliphatic carbons of the leucinol and benzyl groups. This technique is invaluable for confirming the presence of all carbon atoms in the expected electronic environments.[8]
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of Cbz-L-Leucinol will be characterized by a strong absorption band for the carbamate carbonyl (C=O) group (typically around 1690 cm⁻¹), a broad O-H stretch from the alcohol (around 3300 cm⁻¹), and N-H stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For Cbz-L-Leucinol, the molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) would be expected at m/z 251.33 or 252.34, respectively.
Synthesis, Purification, and Workflow
The most common and efficient synthesis of Cbz-L-Leucinol involves the protection of the amino group of L-Leucinol. The following section outlines a standard, field-proven protocol.
Synthetic Workflow Diagram
The diagram below illustrates the straightforward, single-step conversion of L-Leucinol to Cbz-L-Leucinol.
Caption: General workflow for the synthesis of Cbz-L-Leucinol.
Step-by-Step Synthesis Protocol
This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for amino alcohol protection.
Materials:
-
L-Leucinol
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
1,4-Dioxane and Water, or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Dissolution: Dissolve L-Leucinol (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio) in a round-bottom flask. Add sodium bicarbonate (2.0-3.0 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring. Causality: The aqueous basic medium ensures the amino group is deprotonated and nucleophilic, while keeping the starting material soluble.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 eq) to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions, such as the formation of dibenzyl carbonate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of L-Leucinol.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Causality: The work-up removes water-soluble salts and impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
Purification: The crude Cbz-L-Leucinol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield a white crystalline solid.
Applications in Drug Development and Organic Synthesis
Cbz-L-Leucinol is not an active pharmaceutical ingredient itself but is a critical precursor in the synthesis of a wide range of biologically active molecules, particularly protease inhibitors.[9][10][11]
Precursor to Chiral Aldehydes
One of the most valuable applications of Cbz-L-Leucinol is its oxidation to the corresponding chiral aldehyde, Cbz-L-leucinal. This aldehyde is a potent inhibitor of various proteases, including calpains and cathepsins.
Caption: Oxidation of Cbz-L-Leucinol to a key synthetic intermediate.
The mild oxidation conditions required (e.g., Swern or Dess-Martin oxidation) are compatible with the Cbz protecting group, which is stable to these reagents. The resulting aldehyde is then used in subsequent steps, such as Wittig reactions, aldol condensations, or reductive aminations, to build more complex molecular architectures.
Role in HIV Protease Inhibitor Synthesis
Chiral amino alcohols and their derivatives are core structural motifs in many HIV protease inhibitors.[9][12] Cbz-L-Leucinol can serve as a key fragment in the synthesis of these complex drugs. The Cbz group provides robust protection during the assembly of the drug's backbone and can be cleanly removed in a final step via catalytic hydrogenation, a process that is orthogonal to many other protecting groups (like Boc or silyl ethers).[13] This strategic use of Cbz protection is a cornerstone of convergent synthetic strategies in drug manufacturing.
Safety, Handling, and Storage
As a laboratory chemical, Cbz-L-Leucinol requires careful handling to ensure personnel safety.
-
Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation.[3][14][15] It may also cause respiratory irritation.[3][16]
-
Personal Protective Equipment (PPE): Always handle Cbz-L-Leucinol in a well-ventilated area or a chemical fume hood.[17][18] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, or vapors.[3][18] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[16][17] As noted, room temperature storage is generally acceptable.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Cbz-L-Leucinol (CAS 6216-61-1) is more than just a protected amino alcohol; it is an enabling tool for the creation of complex, high-value molecules. Its well-defined stereochemistry, the robust yet removable nature of the Cbz group, and its utility as a precursor to potent protease inhibitors make it an indispensable component in the synthetic chemist's toolbox. This guide has provided the core technical information necessary for its effective and safe use, from its fundamental properties and synthesis to its strategic applications in the pursuit of new therapeutic agents.
References
-
PubChem. (n.d.). Leucine, N-carboxy-, N-benzyl ester, L-. Retrieved from [Link]
-
Merck Index. (n.d.). Leucine. Retrieved from [Link]
-
Sbardella, G., et al. (2022). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 27(15), 4985. doi:10.3390/molecules27154985. Retrieved from [Link]
-
Arvidsson, P. I., & Kruger, H. G. (2006). Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives. Tetrahedron, 62(4), 631-638.
-
National Institutes of Health. (n.d.). Synthesis of macrocyclic trypanosomal cysteine protease inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Syntheses of FDA Approved HIV Protease Inhibitors. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. Retrieved from [Link]
-
alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
- Konno, S., & Stammer, C. H. (1978). The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. International Journal of Peptide and Protein Research, 12(4), 222-231.
-
SciELO. (n.d.). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. Retrieved from [Link]
Sources
- 1. CAS 7533-40-6: L-Leucinol | CymitQuimica [cymitquimica.com]
- 3. Cbz-L-Leucinol 95% | CAS: 6216-61-1 | AChemBlock [achemblock.com]
- 4. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. alpaipars.com [alpaipars.com]
- 9. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 11. scielo.br [scielo.br]
- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. echemi.com [echemi.com]
